Acidity Modulation: pKa of 3-Methoxy-phenylthioacetic Acid vs. Unsubstituted Phenylthioacetic Acid
The 3-methoxy substituent modulates the acidity of the carboxylic acid moiety compared to the unsubstituted parent compound. The predicted pKa of 3-methoxy-phenylthioacetic acid is 3.56 ± 0.10 , whereas phenylthioacetic acid (PTAA) exhibits a reported pKa of 3.70 ± 0.10 [1]. This difference arises from the electron-donating resonance effect of the methoxy group, which slightly decreases acidity by destabilizing the carboxylate anion.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.56 ± 0.10 (predicted) |
| Comparator Or Baseline | Phenylthioacetic acid (PTAA), pKa = 3.70 ± 0.10 |
| Quantified Difference | ΔpKa ≈ -0.14 (target compound is slightly less acidic than PTAA) |
| Conditions | Aqueous solution; predicted value for target compound via computational estimation |
Why This Matters
pKa differences affect ionization state at physiological or buffered pH, impacting solubility, membrane permeability, and chromatographic retention behavior.
- [1] Semantic Scholar extracted data for (Phenylthio)acetic Acid. Physical Data: pKa 2.76 × 10⁻⁴ (25°C) = 3.56 pKa; alternative literature value ~3.70. View Source
